

Application Notes and Protocols for Intrathecal Injection of UNC3230 in Mice

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Compound of Interest

Compound Name: UNC3230

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Abstract

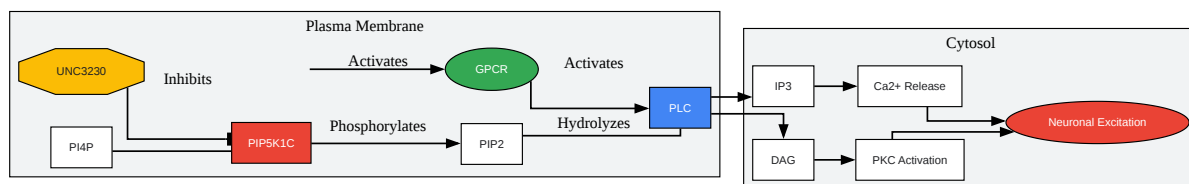
This document provides a comprehensive guide for the intrathecal (i.t.) administration of **UNC3230**, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), in mouse models. **UNC3230** has emerged as a critical tool for investigating the role of PIP5K1C in various physiological and pathological processes, particularly in the context of chronic pain.[1][2] These protocols are designed to ensure reproducible and reliable results for in vivo studies.

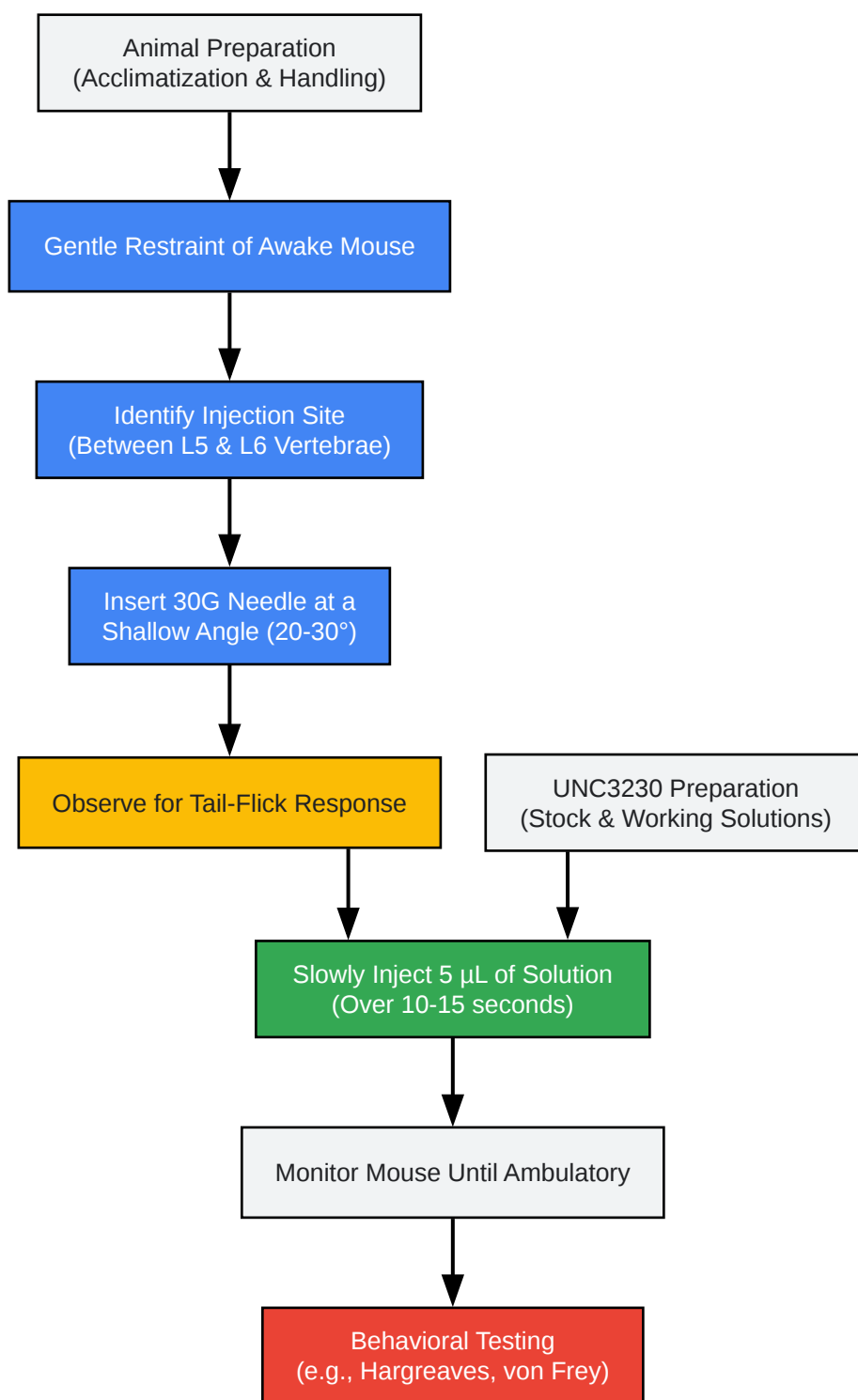
Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a key second messenger involved in diverse cellular functions, including signal transduction and actin cytoskeleton dynamics.[3] The lipid kinase PIP5K1C is a primary enzyme responsible for the synthesis of PIP2.[3] Emerging research has highlighted PIP5K1C as a crucial regulator of pain signaling, making it a promising therapeutic target for chronic pain management.[2][3] **UNC3230** is a small molecule inhibitor of PIP5K1C with an IC50 of approximately 41 nM.[4][5] It functions as an ATP-competitive inhibitor, preventing the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to PIP2.[6] By reducing PIP2 levels, **UNC3230** disrupts downstream signaling cascades dependent on this second messenger.[6] Studies have shown that intrathecal administration of **UNC3230** can attenuate thermal and mechanical hypersensitivity in mouse models of chronic pain.[1][2]

Signaling Pathway of PIP5K1C in Nociception

PIP5K1C plays a vital role in pain signaling by maintaining the plasma membrane pool of PIP2 in dorsal root ganglia (DRG) neurons.[3][6] Various inflammatory mediators activate G-protein coupled receptors (GPCRs) on these neurons, leading to the hydrolysis of PIP2 by phospholipase C (PLC). This process generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to neuronal excitation and pain signaling.[6] By inhibiting PIP5K1C, **UNC3230** reduces the available PIP2, thereby dampening the signaling cascade initiated by pronociceptive stimuli.





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